molecular formula C9H8BrF3O B1379259 1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene CAS No. 1261828-76-5

1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene

Cat. No. B1379259
M. Wt: 269.06 g/mol
InChI Key: SVMDPLGEPZKCEL-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is a member of the benzene family, which are aromatic hydrocarbons .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethoxy groups, which are finding increased utility as a substituent in bioactives . The trifluoromethyl and the trifluoromethoxy group are strongly electron-withdrawing groups and both have a far-reaching activating effect .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene” can be represented by the formula C8H6BrF3 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of benzene derivatives like “1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene” often involve nucleophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene” include a molar mass of 239.03, a density of 1.565 g/mL at 25 °C, a boiling point of 69 °C/4 mmHg, a flashing point of 190°F, and a refractive index of n20/D 1.492 .

Scientific Research Applications

  • 1,3-Bis (trifluoromethyl)-5-bromobenzene

    • Application Summary : This compound is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion .
    • Results or Outcomes : The outcome of the procedure is the formation of the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion .
  • 1,4-Bis(trifluoromethyl)benzene

    • Application Summary : This compound is used as a new acceptor with hydrogen bonding sites for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (TADF) .
    • Results or Outcomes : The outcome of the procedure is the formation of compounds with symmetrical donor–acceptor–donor architectures that exhibit thermally activated delayed fluorescence .
  • 1-Bromo-3-(trifluoromethoxy)benzene

    • Application Summary : This compound may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene. It may also be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .
    • Results or Outcomes : The outcome of the procedure is the formation of 1,2-dehydro-3-(trifluoromethoxy)benzene and a new electronically deficient atropisomeric diphosphine ligand .
  • Trifluoromethyl ethers

    • Application Summary : Trifluoromethyl ethers, which include compounds similar to 1-(Bromomethyl)-3-methoxy-2-(trifluoromethoxy)benzene, are becoming more important in both agrochemical research and pharmaceutical chemistry .
    • Results or Outcomes : The outcome of the procedure is the formation of new bioactive compounds .
  • 1-Bromo-3-(trifluoromethoxy)benzene

    • Application Summary : This compound may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene. It may also be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .
    • Results or Outcomes : The outcome of the procedure is the formation of 1,2-dehydro-3-(trifluoromethoxy)benzene and a new electronically deficient atropisomeric diphosphine ligand .
  • 1-Bromo-4-(trifluoromethoxy)benzene

    • Application Summary : This compound is used for synthesis. The specific applications are not provided, but it typically involves organic synthesis techniques .
    • Results or Outcomes : The outcome of the procedure is the formation of new organic compounds .

Safety And Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous. They are flammable liquids that cause severe skin burns and eye damage. They may also cause respiratory irritation .

properties

IUPAC Name

1-(bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-7-4-2-3-6(5-10)8(7)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMDPLGEPZKCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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